molecular formula C7H11N3O2S B1459238 1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione CAS No. 1375244-33-9

1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione

Cat. No.: B1459238
CAS No.: 1375244-33-9
M. Wt: 201.25 g/mol
InChI Key: IFBMSKYVMKWOBE-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione is a chemical compound with the CAS Number: 1375244-33-9 . Its IUPAC name is 1,3-dimethyl-1,4,5,6-tetrahydropyrazolo[3,4-b][1,4]thiazine 7,7-dioxide . The compound has a molecular weight of 201.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O2S/c1-5-6-7(10(2)9-5)13(11,12)4-3-8-6/h8H,3-4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure. For a detailed molecular structure analysis, it is recommended to use specialized software or databases that can interpret this InChI code.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 457.6±45.0 °C and a predicted density of 1.58±0.1 g/cm3 . Its pKa value is predicted to be 1.59±0.20 . The compound is a powder at room temperature .

Scientific Research Applications

Synthetic Pathways and Biological Activity

Research focusing on the regioselectivity of 1,3-dipolar cycloadditions highlights the synthetic utility of pyrazole derivatives, including compounds structurally related to 1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione. These compounds are valuable in the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and pyrazolo[1,5-a]pyrimidines, which exhibit antimicrobial, anti-inflammatory, and analgesic activities. This indicates their potential use in developing new therapeutic agents (Zaki, Sayed, & Elroby, 2016).

Chemiluminescence and Photophysical Properties

Studies have also explored the synthesis of polycyclic pyridazinediones and related compounds for their chemiluminescent properties. These compounds, which may include the core structure of this compound, are investigated for their potential use in bioanalytical chemistry, demonstrating efficient light production that surpasses traditional chemiluminescent materials like luminol (Tominaga, Sasaki, & Castle, 1998).

Anticancer and Antimicrobial Activities

Another aspect of research has focused on the synthesis of novel heterocyclic compounds with embedded this compound structures. These studies aim at evaluating their anticancer and antimicrobial potentials, indicating the role of these compounds in developing new therapeutic strategies against various cancer types and microbial infections (Hassan, Moustafa, & Awad, 2017).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the search results . For a detailed understanding of its mechanism of action, it is recommended to refer to peer-reviewed papers or technical documents related to this compound.

Properties

IUPAC Name

1,3-dimethyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]thiazine 7,7-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-5-6-7(10(2)9-5)13(11,12)4-3-8-6/h8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBMSKYVMKWOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NCCS2(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione
Reactant of Route 3
Reactant of Route 3
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione
Reactant of Route 4
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione
Reactant of Route 5
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione
Reactant of Route 6
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione

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